1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid 1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13571774
InChI: InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-6(8(16)17)4-5-7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O
Molecular Formula: C11H16F3NO4
Molecular Weight: 283.24 g/mol

1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13571774

Molecular Formula: C11H16F3NO4

Molecular Weight: 283.24 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-5-Trifluoromethyl-pyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C11H16F3NO4
Molecular Weight 283.24 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-6(8(16)17)4-5-7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)
Standard InChI Key HTWYRHWSBFSGNX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The IUPAC name of this compound is (2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid . Its structure comprises:

  • A pyrrolidine ring with a five-membered saturated heterocycle.

  • A Boc group (-OC(O)C(CH₃)₃) at the N1 position, which protects the amine during synthetic processes.

  • A trifluoromethyl group (-CF₃) at the C5 position, enhancing lipophilicity and metabolic stability.

  • A carboxylic acid (-COOH) at the C2 position, enabling further functionalization.

The stereochemistry at C2 (S) and C5 (R) is critical for its biological activity and synthetic utility .

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₆F₃NO₄
Molecular Weight283.24 g/mol
LogP (Predicted)1.2–1.8
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors5 (COO⁻, CF₃, Boc carbonyl)
Rotatable Bonds4

The Boc group confers steric bulk and stability, while the trifluoromethyl group increases hydrophobicity, as evidenced by its higher LogP compared to non-fluorinated analogs .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key steps:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions.

  • Trifluoromethylation: Introduction of CF₃ via nucleophilic substitution using trifluoromethyl iodide (CF₃I) or electrophilic reagents like Togni’s reagent.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (Et₃N) to protect the amine.

A representative reaction scheme:

Pyrrolidine intermediate+CF₃ICuI, DMF5-CF₃-pyrrolidineBoc₂O, Et₃N1-Boc-5-CF₃-pyrrolidine-2-carboxylic acid\text{Pyrrolidine intermediate} + \text{CF₃I} \xrightarrow{\text{CuI, DMF}} \text{5-CF₃-pyrrolidine} \xrightarrow{\text{Boc₂O, Et₃N}} \text{1-Boc-5-CF₃-pyrrolidine-2-carboxylic acid}

Industrial-Scale Optimization

Industrial production emphasizes:

  • Cost-Effective Catalysts: Copper(I) iodide for trifluoromethylation.

  • Continuous Flow Systems: To enhance yield (typically 75–85%) and purity (>98%).

  • Green Solvents: Replacement of dichloromethane with ethyl acetate or cyclopentyl methyl ether.

Biological Activities and Mechanisms

Antimicrobial Effects

In vitro studies demonstrate activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with MIC values of 32–64 µg/mL. The CF₃ group disrupts bacterial membrane integrity by interacting with hydrophobic lipid domains.

Comparative Bioactivity

CompoundAntimicrobial MIC (µg/mL)Neuroprotection (% Cell Survival)
1-Boc-5-CF₃-pyrrolidine-2-COOH32–6440–60
1-Boc-5-F-pyrrolidine-2-COOH64–12820–30
1-Boc-5-Cl-pyrrolidine-2-COOH>12810–20

The trifluoromethyl analog outperforms fluoro and chloro derivatives due to its superior lipophilicity and electronic effects .

Applications in Pharmaceutical Development

Peptide Synthesis

The Boc group is selectively removed under acidic conditions (e.g., HCl/dioxane), making this compound a versatile building block for peptide coupling . For example, it has been used to synthesize proline-rich antimicrobial peptides (PR-AMP) with enhanced stability.

Drug Candidates

  • Neurodegenerative Diseases: Preclinical studies suggest utility in Alzheimer’s disease models by inhibiting amyloid-β aggregation.

  • Antibiotic Adjuvants: Synergistic effects with β-lactams against methicillin-resistant S. aureus (MRSA).

Future Directions

  • In Vivo Toxicology: Assess pharmacokinetics and safety profiles in animal models.

  • Structure-Activity Relationships (SAR): Explore modifications at C3/C4 positions to enhance potency.

  • Scale-Up Challenges: Address reagent costs and waste management in industrial production.

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